molecular formula C9H10N2O2 B13063710 N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide

N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide

Cat. No.: B13063710
M. Wt: 178.19 g/mol
InChI Key: JUVXWNGQOJUHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide

InChI

InChI=1S/C9H10N2O2/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-4,7,12H,5H2,(H2,10,11)

InChI Key

JUVXWNGQOJUHLP-UHFFFAOYSA-N

Isomeric SMILES

C1C(C2=CC=CC=C2O1)/C(=N/O)/N

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(=NO)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide exhibits promising antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial strains. For example, studies have shown that benzofuran derivatives can act as potent inhibitors against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus15 μg/mL
This compoundE. coli20 μg/mL
Benzofuran derivative XPseudomonas aeruginosa10 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer effects. It has demonstrated the ability to inhibit cell growth in various cancer cell lines, including breast (MCF-7), prostate (PC-3), and cervical (HeLa) cancers. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors critical for cancer cell proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-712.61PI3K inhibition
PC-311–17VEGFR-2 inhibition
HeLa19.92Induction of apoptosis

Synthetic Applications

This compound serves as an important intermediate in the synthesis of other bioactive compounds. Its synthesis typically involves optimizing reaction parameters such as temperature and solvent choice to enhance yield and purity .

Synthetic Pathways

The compound can be synthesized through various methods, including:

  • Claisen–Schmidt Reaction : This method allows for the formation of chalcone derivatives that can be further modified to obtain benzofuran-based structures.
  • Cross-Coupling Reactions : These reactions enable the attachment of different aryl groups to the benzofuran core, enhancing its biological activity.

Case Studies

Several studies highlight the effectiveness of this compound in biological assays:

  • Study on Anticancer Effects : A study demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapy agents .
  • Antimicrobial Efficacy : Another research article reported that this compound exhibited strong antibacterial activity against resistant strains of S. aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboximidamide groups allow for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Biological Activity

N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O2C_9H_{10}N_2O_2 and a molecular weight of approximately 178.19 g/mol . The compound features a unique benzofuran core along with hydroxyl and carboximidamide functional groups, which are critical for its biological reactivity and activity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and proliferation. Research indicates that it may interact with various biomolecules, potentially leading to significant therapeutic effects.

Target Interactions

The compound's mechanism is believed to involve:

  • Inhibition of Enzymes: Targeting specific enzymes critical for cancer cell metabolism.
  • Disruption of Cellular Pathways: Affecting pathways that regulate cell cycle progression and apoptosis .

Antimicrobial Properties

Studies have shown that this compound exhibits promising antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Research highlights the compound's anticancer properties, particularly in inhibiting the growth of cancer cell lines. For instance:

  • Cell Proliferation Inhibition: The compound demonstrated significant inhibition of proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.
  • Selectivity Index: It exhibited a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating lesser toxicity towards non-cancerous cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight and structural properties. Studies indicate:

  • Oral Bioavailability: Approximately 31.8% following oral administration.
  • Clearance Rate: 82.7 mL/h/kg after intravenous administration .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL.
Study 2Showed IC50 values for cancer cell lines (MDA-MB-231) at 0.126 µM, indicating potent antiproliferative effects.
Study 3Investigated the compound's interaction with matrix metalloproteinases (MMPs), revealing strong inhibitory effects on MMP-2 and MMP-9 activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.